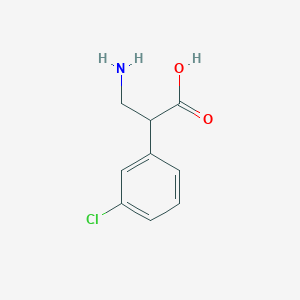

3-Amino-2-(3-chlorophenyl)propanoic acid

Description

3-Amino-2-(3-chlorophenyl)propanoic acid is a β-amino acid derivative featuring a 3-chlorophenyl group at the second carbon and an amino group at the third carbon of the propanoic acid backbone.

Properties

IUPAC Name |

3-amino-2-(3-chlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNQOXWAVVSLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801268897 | |

| Record name | α-(Aminomethyl)-3-chlorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682803-10-7 | |

| Record name | α-(Aminomethyl)-3-chlorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=682803-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Aminomethyl)-3-chlorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors

A primary route involves nucleophilic substitution of β-halogenated propanoic acid derivatives. This method leverages the reactivity of halogen atoms at the β-position, enabling displacement by ammonia or protected amines.

Synthesis of β-Halogenated Intermediates

The synthesis begins with the preparation of methyl 3-chloro-2-(3-chlorophenyl)propanoate. Starting from 2-(3-chlorophenyl)acrylic acid, hydrochlorination across the double bond yields the β-chloro derivative. Reaction conditions typically involve bubbling HCl gas into a solution of the acrylic acid in dichloromethane at 0–5°C, followed by esterification with methanol under acidic catalysis.

Ammonolysis of β-Chloro Esters

The β-chloro ester undergoes ammonolysis in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). For example, heating methyl 3-chloro-2-(3-chlorophenyl)propanoate with aqueous ammonia (28% w/w) at 80°C for 12 hours facilitates substitution, yielding methyl 3-amino-2-(3-chlorophenyl)propanoate. Subsequent hydrolysis with 6M HCl at reflux for 4 hours affords the target carboxylic acid.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hydrochlorination | HCl gas, CH2Cl2, 0°C, 2h | 85 |

| Esterification | MeOH, H2SO4, reflux, 6h | 92 |

| Ammonolysis | NH3 (aq), DMF, 80°C, 12h | 78 |

| Ester Hydrolysis | 6M HCl, reflux, 4h | 95 |

This method is favored for its straightforward reaction sequence and high yields, though regioselectivity in hydrochlorination must be carefully controlled to avoid α-chloro byproducts.

Reductive Amination of β-Keto Acids

Reductive amination offers an alternative pathway by converting β-keto acid intermediates into β-amino acids.

Preparation of β-Keto Acid Precursors

3-Oxo-2-(3-chlorophenyl)propanoic acid is synthesized via Claisen condensation of ethyl 3-chlorophenylacetate with diethyl oxalate under basic conditions. Using sodium ethoxide in ethanol at 0°C, the reaction proceeds via enolate formation, followed by acid workup to yield the β-keto acid.

Reductive Amination

The β-keto acid is treated with ammonium acetate and a reducing agent such as sodium cyanoborohydride (NaBH3CN) in methanol at pH 4–5. The reaction selectively reduces the imine intermediate formed in situ, yielding 3-amino-2-(3-chlorophenyl)propanoic acid after purification.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 25°C |

| Reaction Time | 24h |

| Yield | 65% |

| Purity (HPLC) | >98% |

Challenges include competing side reactions such as over-reduction of the keto group or imine polymerization, necessitating strict pH control.

Strecker Synthesis Adaptation

While traditionally used for α-amino acids, the Strecker synthesis can be modified for β-amino acids by employing γ-keto aldehydes.

Aldehyde Precursor Synthesis

2-(3-Chlorophenyl)propanal is prepared via oxidation of 2-(3-chlorophenyl)propan-1-ol using pyridinium chlorochromate (PCC) in dichloromethane. The aldehyde is then subjected to Strecker conditions with ammonium chloride and sodium cyanide in aqueous ethanol at 50°C.

Hydrolysis of α-Aminonitrile

The resulting α-aminonitrile intermediate is hydrolyzed under acidic conditions (6M HCl, 110°C, 8h) to yield 3-amino-2-(3-chlorophenyl)propanoic acid.

Key Data:

| Parameter | Value |

|---|---|

| Aldehyde Oxidation | PCC, CH2Cl2, 25°C, 3h (Yield: 80%) |

| Strecker Reaction | NH4Cl, NaCN, EtOH/H2O, 50°C, 12h |

| Hydrolysis | 6M HCl, 110°C, 8h (Yield: 70%) |

This method is less efficient due to the instability of the aldehyde precursor and competing side reactions during cyanide addition.

Enzymatic and Asymmetric Synthesis

Transaminase-Catalyzed Amination

Recent advances employ ω-transaminases to catalyze the amination of β-keto acids. Using a recombinant transaminase from Arthrobacter sp., 3-oxo-2-(3-chlorophenyl)propanoic acid is converted to the (R)-enantiomer of the target compound with >99% enantiomeric excess (ee) in phosphate buffer (pH 7.5) at 30°C.

Resolution of Racemates

Racemic mixtures obtained via chemical synthesis can be resolved using chiral auxiliaries. For instance, coupling the amino acid with (1S)-camphorsulfonyl chloride followed by diastereomeric crystallization yields enantiopure (S)-3-amino-2-(3-chlorophenyl)propanoic acid.

Key Data:

| Parameter | Value |

|---|---|

| Enzymatic Reaction | 30°C, 24h, 50mM substrate (Yield: 55%) |

| Diastereomeric Ratio | 95:5 after crystallization |

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each approach:

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic Substitution | High yields, simple workflow | Requires hazardous halogenation |

| Reductive Amination | No halogen intermediates | Low yields, side reactions |

| Strecker Synthesis | Scalable | Unstable precursors |

| Enzymatic Synthesis | Enantioselectivity | Costly enzymes, slow kinetics |

Industrial-Scale Considerations

For large-scale production, nucleophilic substitution remains the most viable method due to its compatibility with continuous flow reactors. Patent US11332435B2 highlights the use of tert-butyl esters to protect the carboxylic acid during ammonolysis, minimizing side reactions. Post-reaction purification via crystallization from ethanol/water mixtures ensures >99% purity, meeting pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3-chlorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products

Oxidation: 3-Nitro-2-(3-chlorophenyl)propanoic acid.

Reduction: 3-Amino-2-(3-chlorophenyl)propanol.

Substitution: 3-Amino-2-(3-methoxyphenyl)propanoic acid.

Scientific Research Applications

3-Amino-2-(3-chlorophenyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-(3-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Key Characteristics :

- Molecular Formula: Likely C₉H₁₀ClNO₂ (based on analogs like 3-amino-3-(2-chlorophenyl)propanoic acid ).

- Molecular Weight: ~199.63 g/mol (similar to 3-amino-3-(p-chlorophenyl)propionic acid ).

- Functional Groups: Carboxylic acid (position 1), amino (position 3), and 3-chlorophenyl (position 2).

- Potential Applications: Structural similarity to NSAIDs and enzyme inhibitors suggests roles in anti-inflammatory or anticancer research .

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of the chlorine atom and amino group significantly impacts physicochemical and biological properties:

Key Observations :

- Amino vs. Hydroxy Groups: Unlike β-hydroxy-β-arylpropanoic acids (e.g., compounds in ), the amino group in the target compound could increase solubility and enable ionic interactions in biological systems.

Physicochemical Properties

- Acidity: The carboxylic acid (pKa ~4.5) and amino group (pKa ~9.5) create a zwitterionic structure at physiological pH, enhancing solubility compared to nonpolar NSAIDs like ibuprofen.

- Thermal Stability: High melting points (e.g., 243–245°C for 3-amino-3-(p-chlorophenyl)propionic acid ) suggest strong intermolecular hydrogen bonding.

Q & A

Q. What safety protocols are essential for handling halogenated phenylpropanoic acid derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.